FASN inhibitor 1
Overview
Description
Fatty Acid Synthase (FASN) is an enzyme that plays a key role in fatty acid synthesis in cells. FASN inhibitors have gained attention as potential therapeutic agents, particularly in the context of cancer treatment . FASN inhibitor 1 is one such compound that has been studied for its potential therapeutic effects .
Chemical Reactions Analysis
FASN inhibitors, including FASN inhibitor 1, work by inhibiting the activity of FASN, an enzyme crucial for fatty acid synthesis . This inhibition can lead to various cellular responses, including increased levels of certain proteins and changes in cell death pathways .Scientific Research Applications
Oncology Research
Fatty acid synthase (FASN) inhibitors, including FASN inhibitor 1, have shown significant promise in oncology research. Studies have demonstrated that FASN is strongly expressed in various cancers, making it an attractive target for therapeutic intervention. FASN inhibitors not only exhibit antitumor effects but also provide insights into the role of FASN and fatty acid synthesis in tumor cells. The development of novel FASN inhibitors, facilitated by advances in crystal structures of FASN, is a key area of research in cancer therapy (Kridel, Lowther, & Pemble IV, 2007). Additionally, FASN has gained considerable attention as a therapeutic target in breast cancer, and the translation of basic science-discovery aspects of FASN blockade to clinical application remains a vital challenge (Menéndez & Lupu, 2017).
Neuro-Oncology
In neuro-oncology, the overexpression of FASN in human gliomas correlates with the WHO tumor grade. Inhibition of FASN in glioma cells using inhibitors like Orlistat has shown significant reduction in cell viability and induction of apoptosis, highlighting the therapeutic potential of FASN inhibitors in malignant gliomas (Grube et al., 2014).
Apoptosis and Cell Signaling
FASN inhibitors can induce apoptosis in tumor cells by remodeling cell membranes and inhibiting key signaling pathways like PI3K–AKT–mTOR and β-catenin. This mechanism is tumor-cell specific, providing a promising therapeutic strategy for treating a variety of cancers (Ventura et al., 2015).
Lipogenesis and Cancer Therapy
FASN, being a key enzyme in neoplastic lipogenesis, plays a crucial role in tumor growth and survival. The development of novel inhibitors and the exploration of natural sources like green tea and dietary soy for FASN inhibition have potential implications in cancer therapy and chemoprevention (Flavin et al., 2010).
Bioactive Compounds and Drug Discovery
The exploration of novel FASN inhibitors, including synthetic quinolinone derivatives and natural polyphenols, is a significant area of research. These compounds have shown strong inhibitory activity and are being investigated for their safety and efficiency in medicine (Jiang et al., 2019).
Biomarkers and FASN Sensitivity in Cancer
Understanding the metabolic incorporation of glucose into specific complex lipid species has been identified as a predictor of FASN inhibitor sensitivity in cancer cells. The levels of diacylglycerols, which stimulate protein kinase C (PKC), are lowered upon FASN inhibitor treatment in sensitive cells, offering insights into the anticancer effects of FASN inhibitors (Benjamin et al., 2015).
Safety And Hazards
Future Directions
FASN inhibitors, including FASN inhibitor 1, show promise as potential therapeutic agents, particularly in the treatment of conditions like non-alcoholic steatohepatitis (NASH) and various forms of cancer . Future research will likely focus on further elucidating the mechanisms of action of these compounds, optimizing their therapeutic efficacy, and minimizing their side effects .
properties
IUPAC Name |
4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-14-9-15(2)22(10-21(14)23-16(3)17(4)26-27-23)24(29)28-12-20(13-28)19-7-5-18(11-25)6-8-19/h5-10,20H,12-13H2,1-4H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDQFUFDAFKCAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=NNC(=C2C)C)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fasn-IN-3 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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